2-Methyl-2H-indazol-6-ol
Overview
Description
2-Methyl-2H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with a hydroxyl group at the 6th position and a methyl group at the 2nd position.
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which 2-methyl-2h-indazol-6-ol belongs, have been found to exhibit a wide variety of biological activities . For instance, some indazole derivatives have been reported to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation and pain .
Mode of Action
For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammatory responses .
Biochemical Pathways
For instance, some indazole derivatives have been reported to inhibit the production of mediators involved in inflammation, such as PGE2, TNF-α, and MMP-13 .
Result of Action
Related indazole derivatives have been found to exhibit anti-inflammatory effects, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-2H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response This interaction suggests potential anti-inflammatory properties
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage . These effects indicate its potential role in modulating inflammatory responses and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an inhibitor of COX-2, reducing the production of inflammatory mediators such as PGE2 . This inhibition occurs through the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing its reaction. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory activity. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its potential use in medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These reactions typically occur under mild conditions and provide good yields.
Industrial Production Methods
Industrial production of this compound often involves the use of metal-catalyzed reactions due to their efficiency and scalability. The use of catalysts like copper or palladium allows for the formation of the indazole ring with minimal byproducts . Additionally, solvent-free and catalyst-free methods have been explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different biological activities and applications .
Scientific Research Applications
2-Methyl-2H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Similar structure but with different tautomeric form.
2H-Indazole: Similar structure but without the methyl group at the 2nd position.
Indole: Similar bicyclic structure but with a nitrogen atom in a different position.
Uniqueness
2-Methyl-2H-indazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 6th position and the methyl group at the 2nd position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methylindazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-6-2-3-7(11)4-8(6)9-10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJRTXKMYMPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553024 | |
Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52470-67-4 | |
Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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